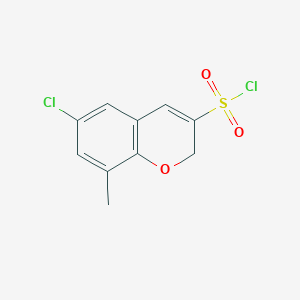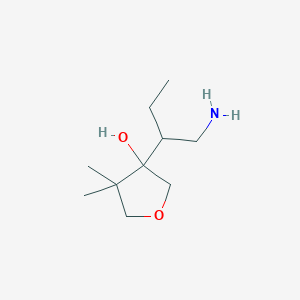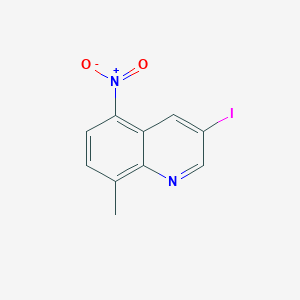
(1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol is an organic compound that belongs to the class of chlorinated alcohols It is characterized by the presence of a chlorine atom and a hydroxyl group attached to an ethan-1-ol backbone, with a 4-ethylphenyl group as a substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the chlorination of (1R)-1-(4-ethylphenyl)ethan-1-ol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Another approach involves the reduction of (1R)-2-chloro-1-(4-ethylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This method provides a straightforward route to obtain the desired compound with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination or reduction processes. The choice of method depends on factors such as cost, availability of reagents, and desired production scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions
(1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (1R)-2-chloro-1-(4-ethylphenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to (1R)-2-chloro-1-(4-ethylphenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or amines, to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or lithium aluminum hydride (LiAlH4) in ether (Et2O).
Substitution: Sodium hydroxide (NaOH) in water (H2O) or primary amines in ethanol (EtOH).
Major Products Formed
Oxidation: (1R)-2-chloro-1-(4-ethylphenyl)ethanone.
Reduction: (1R)-2-chloro-1-(4-ethylphenyl)ethane.
Substitution: Corresponding alcohols or amines, depending on the nucleophile used.
科学的研究の応用
(1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular processes.
類似化合物との比較
Similar Compounds
- (1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol
- (1R)-2-chloro-1-(4-isopropylphenyl)ethan-1-ol
- (1R)-2-chloro-1-(4-tert-butylphenyl)ethan-1-ol
Uniqueness
(1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for distinct interactions with molecular targets, making it valuable for various applications in research and industry.
特性
分子式 |
C10H13ClO |
|---|---|
分子量 |
184.66 g/mol |
IUPAC名 |
(1R)-2-chloro-1-(4-ethylphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10,12H,2,7H2,1H3/t10-/m0/s1 |
InChIキー |
JHWPYELOOGZUDV-JTQLQIEISA-N |
異性体SMILES |
CCC1=CC=C(C=C1)[C@H](CCl)O |
正規SMILES |
CCC1=CC=C(C=C1)C(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


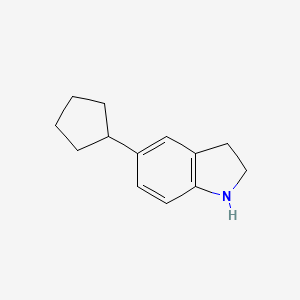
![2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid](/img/structure/B13169206.png)
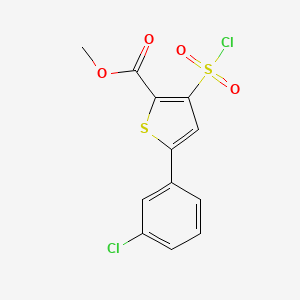
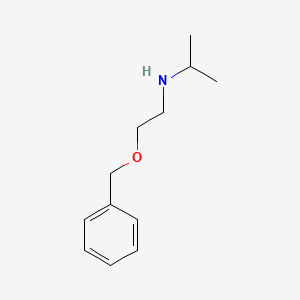

![1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13169231.png)
![2-(Trifluoromethyl)-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13169237.png)
![N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13169244.png)
![[(3-Fluoro-4-methylphenyl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B13169252.png)
